
4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino acid moiety and a bis(2-chloroethyl)benzeneamine oxide group. The presence of these functional groups makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;dihydrochloride typically involves multiple steps. The initial step often includes the preparation of the amino acid derivative, followed by the introduction of the bis(2-chloroethyl)benzeneamine oxide group. The reaction conditions may vary, but common reagents include chlorinating agents and oxidizing agents. The final product is usually obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification methods ensures the high purity of the final product. Safety measures are crucial due to the presence of chlorinating agents and other hazardous chemicals.
化学反応の分析
Types of Reactions
4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific pathways by binding to active sites or altering the conformation of target molecules. This can lead to various biological effects, including the modulation of cellular processes and the induction of apoptosis in certain cell types.
類似化合物との比較
Similar Compounds
PX-478: A small molecule inhibitor of hypoxia-inducible factor (HIF)-1 alpha, used in cancer research.
Other Bis(2-chloroethyl) Compounds: Various derivatives with similar structures but different functional groups.
Uniqueness
4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3.2ClH/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;;/h1-4,12H,5-9,16H2,(H,18,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGCDIVNDFQKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
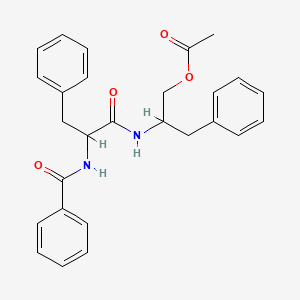
![[5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13395542.png)
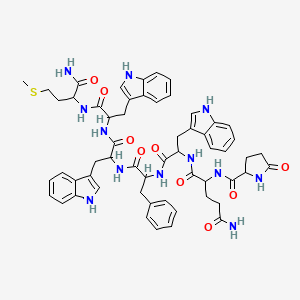
![Disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13395555.png)
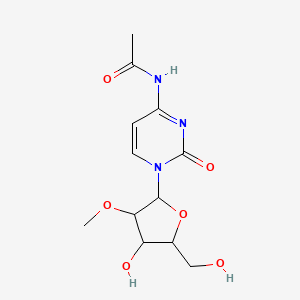
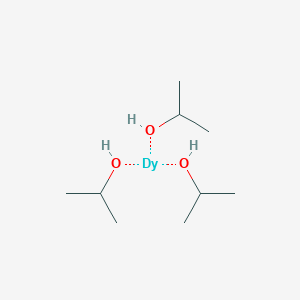
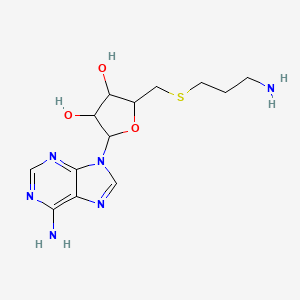
![[7-(9-Bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13395583.png)
![5-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one;methanesulfonic acid](/img/structure/B13395590.png)
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13395599.png)
![2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride](/img/structure/B13395602.png)
![tert-butyl N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]carbamate](/img/structure/B13395604.png)
![4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate;1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate](/img/structure/B13395610.png)

